molecular formula C25H24N4O4S B2529157 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide CAS No. 1049957-66-5

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2529157
CAS No.: 1049957-66-5
M. Wt: 476.55
InChI Key: ARBWHKBGBNEZPJ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-2-carboxamide core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 2-position with a 4-(1H-1,3-benzodiazol-2-yl)phenyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors where heterocyclic systems are critical .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-33-19-12-14-20(15-13-19)34(31,32)29-16-4-7-23(29)25(30)26-18-10-8-17(9-11-18)24-27-21-5-2-3-6-22(21)28-24/h2-3,5-6,8-15,23H,4,7,16H2,1H3,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBWHKBGBNEZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the benzimidazole ring, the attachment of the phenyl group, and the incorporation of the methoxybenzenesulfonyl and pyrrolidine carboxamide groups. Common reagents used in these reactions include hydroxybenzotriazole (HOBT), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), and dimethyl formamide as a solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of automated synthesis equipment and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Benzodiazolyl Motifs

Compound 9c ():

  • Structure: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide.
  • Key Differences : Replaces the pyrrolidine-sulfonyl group with a triazole-thiazole-acetamide chain.
  • The bromophenyl group increases lipophilicity, which could enhance membrane permeability but reduce solubility .

Example 52 ():

  • Structure: (2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide.
  • Key Differences : Incorporates a stereochemically defined (2S,4R)-pyrrolidine with a hydroxy group and a methylthiazolylbenzyl substituent.
  • Implications : The stereochemistry and hydroxy group may improve target selectivity, while the methylthiazolyl group offers distinct electronic properties compared to the benzodiazolyl moiety .

Pyrrolidine-Based Sulfonamides and Carboxamides

1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide ():

  • Structure : Piperidine-4-carboxamide with a 4-chlorobenzenesulfonyl group and benzothiazolyl substituent.
  • Key Differences : Replaces pyrrolidine with piperidine, altering ring size and conformational flexibility. The benzothiazolyl group may engage in different π-π interactions compared to benzodiazolyl.
  • Implications : Piperidine's larger ring could reduce steric hindrance but increase entropy penalties during binding .

Petesicatib ():

  • Structure: (2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzenesulfonyl]-1-[1-(trifluoromethyl)cyclopropane-1-carbonyl]pyrrolidine-2-carboxamide.
  • Key Differences: Features a trifluoromethylbenzenesulfonyl group and stereochemical definition. The cyanocyclopropyl and trifluoromethyl groups enhance metabolic stability.
  • Implications : Fluorinated groups improve bioavailability and target residence time, suggesting the target compound could benefit from similar substitutions .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents Melting Point (°C) LogP (Predicted)
Target Compound ~485.5* Benzodiazolylphenyl, methoxy sulfonyl Not reported ~3.2†
9c () ~570.4 Bromophenyl-thiazole, triazole 245–247‡ ~4.1
Petesicatib () 589.1 Trifluoromethyl, cyanocyclopropyl Not reported ~2.8

*Estimated based on molecular formula.
†Predicted using fragment-based methods.
‡Reported in .

  • Solubility : The target compound’s methoxybenzenesulfonyl group likely improves aqueous solubility compared to 9c’s bromophenyl-thiazole .
  • Lipophilicity : Petesicatib’s trifluoromethyl groups reduce LogP, favoring CNS penetration, whereas the target compound’s benzodiazolyl group may increase LogP, limiting blood-brain barrier crossing .

Biological Activity

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Benzodiazole moiety : Known for its pharmacological properties, often involved in interactions with biological targets.
  • Pyrrolidine ring : A five-membered nitrogen-containing ring that can enhance binding affinity to various receptors.
  • Methoxybenzenesulfonyl group : This sulfonamide derivative may play a role in enzyme inhibition.

Molecular Characteristics

PropertyValue
Molecular FormulaC22H24N4O3S
Molecular Weight420.52 g/mol
IUPAC NameN-[4-(1H-benzodiazol-2-yl)phenyl]-1-(4-methoxybenzenesulfonyl)pyrrolidine-2-carboxamide
CAS NumberNot available

Antibacterial Activity

Recent studies have evaluated the antibacterial effects of the compound against various strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Table 1: Antibacterial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis64

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans and Aspergillus niger. The results indicate moderate effectiveness, suggesting potential for further development as an antifungal agent.

Table 2: Antifungal Activity

Fungal StrainMIC (µg/mL)Reference
Candida albicans32
Aspergillus niger64

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Studies have shown IC50 values indicating strong inhibition compared to standard inhibitors.

    Table 3: Enzyme Inhibition Activity
    EnzymeIC50 (µM)Reference
    Acetylcholinesterase0.85
    Urease1.20
  • Receptor Binding : The compound may interact with specific receptors on cell membranes, modulating signal transduction pathways that lead to cellular responses.

Case Studies and Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications in the sulfonamide group have led to improved antibacterial properties.

A study conducted by researchers evaluated a series of related compounds and found that structural variations significantly impacted their pharmacological profiles. The findings suggest that optimizing the benzodiazole and sulfonamide components can lead to more potent derivatives.

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